SirReal2
Overview
Description
SirReal2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin protein family . SIRT2 is a NAD±dependent lysine deacylase that regulates several biological processes . Dysregulation of SIRT2 activity has been associated with various forms of cancer . This compound has an IC50 value of 140 nM and is >1000-fold selective for SIRT2 over Sirt1 and Sirt3 .
Molecular Structure Analysis
The molecular formula of this compound is C22H20N4OS2 . It’s believed to act through a ligand-induced structural rearrangement of the active site, binding at an adjacent pocket to lock Sirt2 in an open conformation .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 420.55 g/mol . Its molecular formula is C22H20N4OS2 .
Scientific Research Applications
Sirt2 Inhibition and Its Implications
Chemically Induced Degradation of Sirt2 : A study developed a proteolysis targeting chimera (PROTAC) based on SirReal2, demonstrating its ability to induce selective Sirt2 degradation in HeLa cells. This degradation leads to hyperacetylation of the microtubule network and enhanced process elongation, indicating a novel approach for targeting epigenetic eraser proteins like Sirt2 (Schiedel et al., 2017).
Selective Sirt2 Inhibition Mechanism : Another significant work presented high-resolution structures of human Sirt2 in complex with this compound, uncovering a unique inhibitory mechanism. This study highlighted the drug's potency and selectivity, facilitated by a ligand-induced structural rearrangement of the active site. It also showed the effects of this compound in vivo, such as tubulin hyperacetylation and destabilization of checkpoint protein BubR1 (Rumpf et al., 2015).
Drug Repurposing for Sirt2 Inhibition : Research into drug repurposing for selective Sirt2 modulation identified FDA-approved drugs that could inhibit Sirt2 with high specificity and efficacy, based on the mechanism reported for this compound. This study highlights the potential of these drugs in targeted therapy for diseases where Sirt2 is implicated (Bharadwaj et al., 2021).
Sirt2 in Cancer Therapy : A study on gastric cancer revealed that this compound could significantly reduce migration and invasion of gastric cancer cells by inhibiting Sirt2. This finding suggests the potential of this compound as a therapeutic agent for treating gastric cancer by targeting Sirt2-mediated pathways (Li et al., 2018).
Sirt2 and Oocyte Maturation : Research has also indicated the role of Sirt2 in oocyte maturation, where its inhibition by this compound resulted in meiotic arrest, mitochondrial dysfunction, and disturbance of redox homeostasis. This study contributes to understanding the molecular mechanisms of oocyte aging and quality, with implications for reproductive biology and assisted reproductive technologies (Xu et al., 2019).
Mechanism of Action
Target of Action
SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .
Mode of Action
This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .
Biochemical Pathways
SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.
Result of Action
The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .
Action Environment
It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
SirReal2 interacts with SIRT2, a protein deacetylase enzyme that removes acetyl groups and longer chain acyl groups from post-translationally modified lysine residues . The interaction of this compound with SIRT2 has been shown to inhibit both SIRT2-dependent deacetylation and defatty-acylation . This compound binds to the induced hydrophobic pocket of SIRT2, where the long-chain fatty acyl group of substrates occupies .
Cellular Effects
In cellular settings, this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This compound has also been shown to prevent oocyte maturation and the formation of poor-quality oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of SIRT2, which has a large hydrophobic pocket that can accommodate long-chain fatty acyl groups . This binding interaction inhibits the deacetylation and defatty-acylation activities of SIRT2 .
Metabolic Pathways
This compound interacts with SIRT2, which is involved in various metabolic pathways. SIRT2 can regulate autophagy, myelination, immunity, inflammation, and other physiological processes .
Subcellular Localization
SIRT2, the target of this compound, is mainly distributed in the cytoplasm but shuttled to the nucleus during mitosis
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNDDDTIIZDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.